Cas no 16201-43-7 (1-(4-Bromophenoxymethyl)-4-methoxybenzene)

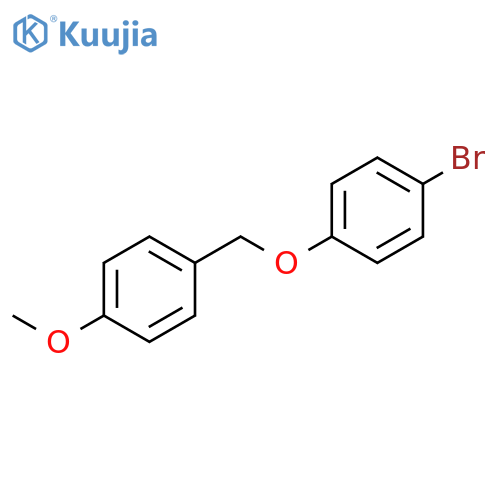

16201-43-7 structure

商品名:1-(4-Bromophenoxymethyl)-4-methoxybenzene

CAS番号:16201-43-7

MF:C14H13BrO2

メガワット:293.155823469162

CID:3044449

1-(4-Bromophenoxymethyl)-4-methoxybenzene 化学的及び物理的性質

名前と識別子

-

- 1-(4-Bromophenoxymethyl)-4-methoxybenzene

- 1-bromo-4-((4-methoxybenzyl)oxy)benzene

- Benzene, 1-bromo-4-[(4-methoxyphenyl)methoxy]-

-

- インチ: 1S/C14H13BrO2/c1-16-13-6-2-11(3-7-13)10-17-14-8-4-12(15)5-9-14/h2-9H,10H2,1H3

- InChIKey: VPGUTAYMMOCNID-UHFFFAOYSA-N

- ほほえんだ: C1(Br)=CC=C(OCC2=CC=C(OC)C=C2)C=C1

1-(4-Bromophenoxymethyl)-4-methoxybenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B687328-250mg |

1-(4-Bromophenoxymethyl)-4-methoxybenzene |

16201-43-7 | 250mg |

$ 69.00 | 2023-04-18 | ||

| Crysdot LLC | CD12136349-10g |

1-(4-Bromophenoxymethyl)-4-methoxybenzene |

16201-43-7 | 95+% | 10g |

$500 | 2024-07-24 | |

| abcr | AB603416-10g |

1-Bromo-4-((4-methoxybenzyl)oxy)benzene; . |

16201-43-7 | 10g |

€1736.50 | 2024-07-19 | ||

| abcr | AB603416-1g |

1-Bromo-4-((4-methoxybenzyl)oxy)benzene; . |

16201-43-7 | 1g |

€330.20 | 2024-07-19 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | B687328-250mg |

1-(4-Bromophenoxymethyl)-4-methoxybenzene |

16201-43-7 | 250mg |

¥540.00 | 2023-09-15 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | B687328-500mg |

1-(4-Bromophenoxymethyl)-4-methoxybenzene |

16201-43-7 | 500mg |

¥840.00 | 2023-09-15 | ||

| TRC | B687328-100mg |

1-(4-Bromophenoxymethyl)-4-methoxybenzene |

16201-43-7 | 100mg |

$ 64.00 | 2023-04-18 | ||

| abcr | AB603416-250mg |

1-Bromo-4-((4-methoxybenzyl)oxy)benzene; . |

16201-43-7 | 250mg |

€191.50 | 2024-07-19 | ||

| TRC | B687328-500mg |

1-(4-Bromophenoxymethyl)-4-methoxybenzene |

16201-43-7 | 500mg |

$ 98.00 | 2023-04-18 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | B687328-1g |

1-(4-Bromophenoxymethyl)-4-methoxybenzene |

16201-43-7 | 1g |

¥1200.00 | 2023-09-15 |

1-(4-Bromophenoxymethyl)-4-methoxybenzene 関連文献

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

5. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

16201-43-7 (1-(4-Bromophenoxymethyl)-4-methoxybenzene) 関連製品

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 124-83-4((1R,3S)-Camphoric Acid)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:16201-43-7)1-(4-Bromophenoxymethyl)-4-methoxybenzene

清らかである:99%/99%/99%

はかる:1g/5g/10g

価格 ($):196/619/1029